molecular formula C12H14ClF3N4O B2439773 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide CAS No. 2061170-87-2

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide

Cat. No.: B2439773
CAS No.: 2061170-87-2
M. Wt: 322.72
InChI Key: CIUYAQCCEGALBA-UHFFFAOYSA-N
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Description

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide is a chemical compound of significant interest in pharmacological research, particularly in the study of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel expressed in the peripheral nervous system, integrally involved in the modulation of pain and the cough reflex, making it an attractive target for antitussive therapy . Preclinical studies on closely related piperazine-1-carboxamide compounds, such as JNJ17203212, have demonstrated potent antagonism of the TRPV1 receptor. In vitro characterization has shown these compounds to effectively inhibit channel activation by stimuli such as capsaicin and low pH . Furthermore, in vivo proof-of-concept studies in guinea pig models have established that this class of TRPV1 antagonists provides dose-dependent antitussive efficacy, attenuating coughs evoked by capsaicin or citric acid with an efficacy comparable to codeine . This body of work provides strong preclinical support for the development of TRPV1 antagonists for the treatment of cough. As a research chemical, this compound is a valuable tool for neuroscientists and respiratory researchers exploring the pathophysiology and modulation of the cough reflex arc. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N4O/c13-9-5-8(12(14,15)16)6-18-10(9)7-19-11(21)20-3-1-17-2-4-20/h5-6,17H,1-4,7H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUYAQCCEGALBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling reaction temperature, solvent choice, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide undergoes various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the pyridine ring or the piperazine moiety.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it inhibits bacterial phosphopantetheinyl transferase by binding to the enzyme’s active site, thereby preventing the post-translational modification essential for bacterial growth and metabolism . This inhibition disrupts bacterial cell viability and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit bacterial enzymes without affecting human orthologues makes it a promising candidate for antibacterial drug development .

Biological Activity

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C12H14ClF3N4O
  • Molecular Weight : 322.72 g/mol
  • CAS Number : 2058814-47-2
  • Structure : The compound features a piperazine ring substituted with a chlorinated pyridine and trifluoromethyl groups, which are significant for its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Summary

Activity Target IC50 Value Reference
Inhibition of ABL kinaseBCR-ABL61 nM
Antitumor activityVarious cancer cell lines47 nM (K562)
Neuroprotective effectsNeuronal cell culturesNot specified

Case Studies

  • Antitumor Activity : In vitro studies demonstrated that this compound effectively inhibits the growth of K562 cells, which express the BCR-ABL fusion protein associated with chronic myeloid leukemia (CML). The compound exhibited an IC50 value of 47 nM, indicating potent antitumor effects ( ).
  • Neuroprotective Effects : Research indicates potential neuroprotective activity in models of neurodegeneration. The compound's ability to inhibit neuronal nitric oxide synthase (nNOS) suggests a mechanism that may protect against oxidative stress-induced neuronal damage ( ).

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively detailed in the literature. However, compounds with similar structures often exhibit favorable absorption and distribution characteristics due to their lipophilic nature.

Q & A

Q. How do structural modifications impact cytotoxicity in cancer cell lines?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF3) to enhance antiproliferative activity. For instance, 4-methyl-N-(4-tolyl)piperazine-1-carboxamide derivatives induced G1 cell cycle arrest in MCF7 breast cancer cells (IC50 = 4.5 µM) by modulating MAPK/ERK pathways .

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